REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[C:7]([C:9]2[S:13][C:12]([S:14](Cl)(=[O:16])=[O:15])=[CH:11][CH:10]=2)[CH:6]=[CH:5][N:4]=1.[N:18]1[CH:23]=CC=C[CH:19]=1.CNC.C1COCC1>C(Cl)Cl>[CH3:19][N:18]([CH3:23])[S:14]([C:12]1[S:13][C:9]([C:7]2[CH:6]=[CH:5][N:4]=[C:3]([S:2][CH3:1])[N:8]=2)=[CH:10][CH:11]=1)(=[O:16])=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CSC1=NC=CC(=N1)C1=CC=C(S1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.078 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
dimethylamine THF
|
Quantity
|
0.485 mL
|
Type
|
reactant
|
Smiles
|
CNC.C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
dimethylamine THF
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CNC.C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The solution was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The mixture was washed 2×1 N HCl, 1× brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C=1SC(=CC1)C1=NC(=NC=C1)SC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154 mg | |
YIELD: PERCENTYIELD | 74.9% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |